

# Application Notes and Protocols: Preclinical Dosimetry Calculation for $^{177}\text{Lu}$ -EB-PSMA-617

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## Compound of Interest

Compound Name: EB-Psma-617

Cat. No.: B15608241

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## Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for both diagnosis and therapy in prostate cancer.[1] Radioligand therapy using molecules like PSMA-617 labeled with Lutetium-177 ( $^{177}\text{Lu}$ ) has shown significant efficacy in treating metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] To enhance the therapeutic window, modifications to the PSMA-617 molecule have been explored. One such modification is the addition of a truncated Evans blue (EB) moiety, creating **EB-PSMA-617**. [2][5] The EB portion reversibly binds to circulating albumin, which extends the radiopharmaceutical's blood half-life, leading to increased tumor accumulation and retention.[2][5][6]

Preclinical dosimetry is a crucial step in the development of new radiopharmaceuticals like  $^{177}\text{Lu}$ -**EB-PSMA-617**. It provides essential estimates of the radiation absorbed dose delivered to the tumor and healthy organs, which helps in predicting therapeutic efficacy and potential toxicities.[7] This document provides detailed protocols for conducting preclinical dosimetry studies of  $^{177}\text{Lu}$ -**EB-PSMA-617** in rodent models, intended for researchers, scientists, and drug development professionals.

## Key Concepts in Preclinical Dosimetry

The cornerstone of internal dosimetry is the Medical Internal Radiation Dose (MIRD) formalism, which provides a standardized method to calculate the absorbed dose.[7][8][9][10] The absorbed dose (D), measured in Grays (Gy), is the energy deposited by ionizing radiation per unit mass of tissue.[7][10]

The fundamental equation for the mean absorbed dose to a target organ ( $r_T$ ) from a source organ ( $r_S$ ) is:

$$D(r_T) = \tilde{A}_S \times S(r_T \leftarrow r_S)$$

Where:

- $\tilde{A}_S$  is the time-integrated activity in the source organ, representing the total number of radioactive disintegrations over a specific period.<sup>[9][11]</sup> It is calculated by integrating the time-activity curve (TAC) for the source organ.
- $S(r_T \leftarrow r_S)$  is the S-value, a pre-calculated factor representing the mean absorbed dose to the target organ per radioactive disintegration in the source organ (Gy/Bq·s).<sup>[7][12]</sup>

## Experimental Protocols

### Protocol 1: Radiolabeling of EB-PSMA-617 with $^{177}\text{Lu}$

This protocol outlines the procedure for labeling the **EB-PSMA-617** precursor with Lutetium-177.

Materials:

- **EB-PSMA-617** precursor
- $^{177}\text{LuCl}_3$  solution in 0.04 M HCl
- Sodium acetate buffer (1.0 M, pH 5.5)
- Sterile, pyrogen-free reaction vials
- Heating block or water bath
- Radio-Thin Layer Chromatography (Radio-TLC) or Radio-High-Performance Liquid Chromatography (Radio-HPLC) system

Procedure:

- In a sterile reaction vial, combine the sodium acetate buffer and the desired amount of **EB-PSMA-617** precursor.
- Add the required activity of  $^{177}\text{LuCl}_3$  to the vial.
- Adjust the total reaction volume with 0.04 M HCl.
- Incubate the reaction mixture at 95°C for 30-40 minutes.[\[1\]](#)
- Allow the vial to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >98% is generally considered acceptable for preclinical studies.[\[1\]](#)  
[\[13\]](#)

## Protocol 2: Animal Model and Administration

This protocol describes the establishment of a tumor model and the administration of the radiolabeled compound.

Materials:

- Immunocompromised mice (e.g., BALB/c nude or NSG)
- PSMA-expressing human prostate cancer cells (e.g., PC-3 PIP, LNCaP)
- Matrigel (optional)
- Anesthetic (e.g., isoflurane)
- Sterile syringes and needles

Procedure:

- Subcutaneously implant PSMA-positive human prostate cancer cells into the flank of the mice.
- Allow tumors to grow to a suitable size for imaging and biodistribution studies (e.g., 100-200 mm<sup>3</sup>).

- Anesthetize the mice using isoflurane.
- Administer a defined amount of  $^{177}\text{Lu}$ -**EB-PSMA-617** (e.g., 30-37 MBq) intravenously via the tail vein.<sup>[1]</sup> The injection volume should be approximately 100-200  $\mu\text{L}$ .

## Protocol 3: Ex Vivo Biodistribution Study

This study is essential to determine the uptake, distribution, and clearance of the radiolabeled compound.

Procedure:

- At predefined time points post-injection (e.g., 2, 24, 72, 120, and 168 hours), euthanize a cohort of mice.<sup>[14][15]</sup>
- Collect blood via cardiac puncture.
- Dissect and collect the tumor and various organs of interest (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone, salivary glands).<sup>[1]</sup>
- Rinse the collected tissues with saline to remove excess blood and gently blot them dry.
- Place each tissue sample into a pre-weighed collection tube and determine the wet weight of the tissue.<sup>[1]</sup>
- Measure the radioactivity in each sample using a gamma counter, along with standards of the injected solution.
- Calculate the tissue uptake as the percentage of the injected dose per gram of tissue (%ID/g).

## Protocol 4: In Vivo Imaging with SPECT/CT

In vivo imaging provides longitudinal data from the same animal, reducing inter-animal variability.<sup>[7]</sup>

Procedure:

- At multiple time points post-injection (e.g., 2, 24, 72, 120, and 168 hours), anesthetize the mice.[\[14\]](#)[\[15\]](#)
- Perform Single-Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) imaging. The CT provides anatomical reference for organ delineation.[\[7\]](#)
- Reconstruct the SPECT images using an appropriate algorithm (e.g., ordered subset expectation maximization).
- Co-register SPECT and CT images.
- Draw regions of interest (ROIs) around the tumor and organs on the CT images and use these to quantify the activity concentration (Bq/mL) from the SPECT data.

## Dosimetry Calculation

The dosimetry calculation process integrates data from biodistribution and imaging studies to estimate the absorbed dose in various tissues.

Workflow:

- Time-Activity Curve (TAC) Generation: Plot the %ID/g for each organ and the tumor as a function of time.
- Curve Fitting: Fit the TACs to an appropriate mathematical function (e.g., a sum of exponentials) to model the uptake and clearance of the radiopharmaceutical.
- Time-Integrated Activity ( $\tilde{A}$ ) Calculation: Analytically or numerically integrate the fitted time-activity curves from time zero to infinity to determine the total number of disintegrations in each source organ.[\[9\]](#)
- Absorbed Dose Calculation: Use a dosimetry software package, such as OLINDA/EXM, which incorporates a murine phantom.[\[13\]](#)[\[16\]](#) The software uses the calculated time-integrated activities and its internal S-values to compute the absorbed dose for each target organ. The results are typically expressed in Gy/MBq.[\[7\]](#)

## Data Presentation

Quantitative data from preclinical studies is crucial for comparing the dosimetric profiles of different radiopharmaceuticals.

Table 1: Comparative Absorbed Doses of  $^{177}\text{Lu}$ -**EB-PSMA-617** and  $^{177}\text{Lu}$ -PSMA-617 in Normal Organs.

Organ	$^{177}\text{Lu}$ -EB-PSMA-617 (mSv/MBq)	$^{177}\text{Lu}$ -PSMA-617 (mSv/MBq)	Fold Increase
Kidneys	$2.39 \pm 0.69$ [2][14]	$0.39 \pm 0.06$ [2][14]	~6.1
Red Bone Marrow	$0.0547 \pm 0.0062$ [14]	$0.0084 \pm 0.0057$ [14]	~6.5
Parotid Glands	$6.41 \pm 1.40$ [2]	$1.25 \pm 0.51$ [2]	~5.1
Whole Body	$0.1294 \pm 0.0395$ [2]	$0.0235 \pm 0.0029$ [2]	~5.5

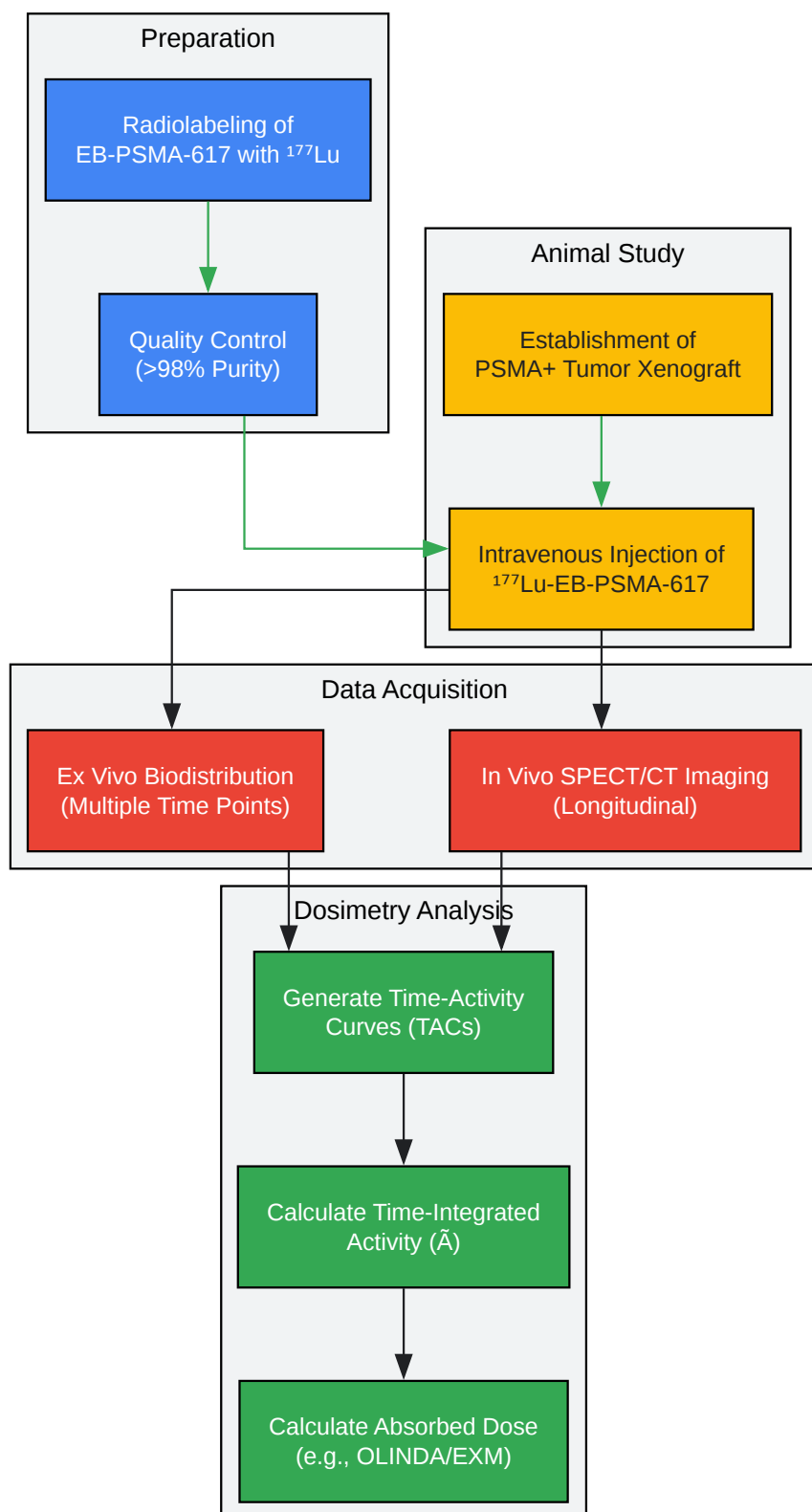
Data is presented as mean  $\pm$  standard deviation.

Table 2: Comparative Tumor Dosimetry of  $^{177}\text{Lu}$ -**EB-PSMA-617** and  $^{177}\text{Lu}$ -PSMA-617.

Parameter	$^{177}\text{Lu}$ -EB-PSMA-617	$^{177}\text{Lu}$ -PSMA-617	Fold Increase
Tumor Accumulated Radioactivity	~3.02-fold higher[5][14]	Baseline	~3.02
Tumor Absorbed Dose (AUC) (MBq-h/MBq/g)	$0.0766 \pm 0.0385$ [6]	$0.0356 \pm 0.0361$ [6]	~2.15

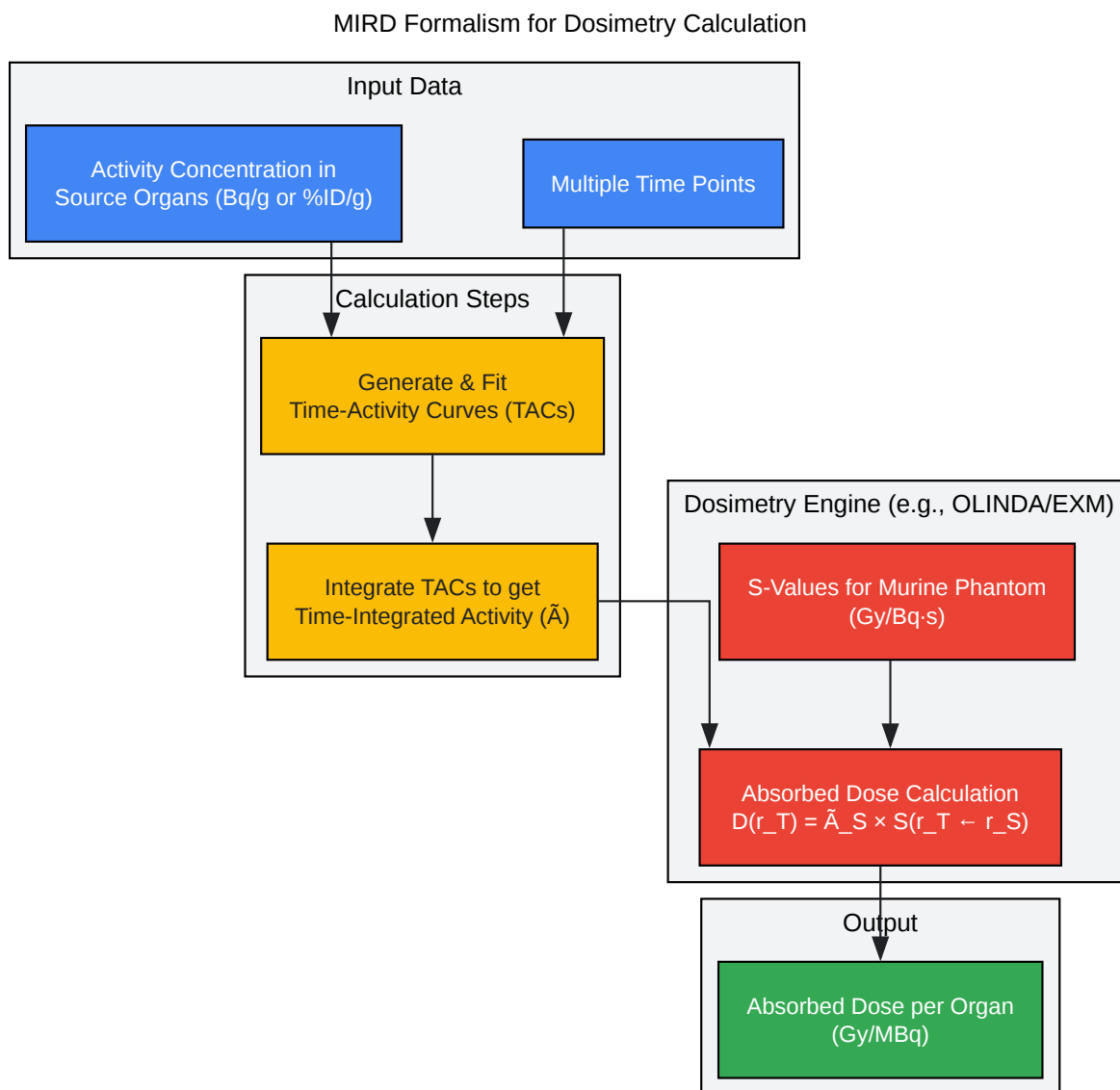
AUC: Area under the residence time-activity curve.

## Visualizations



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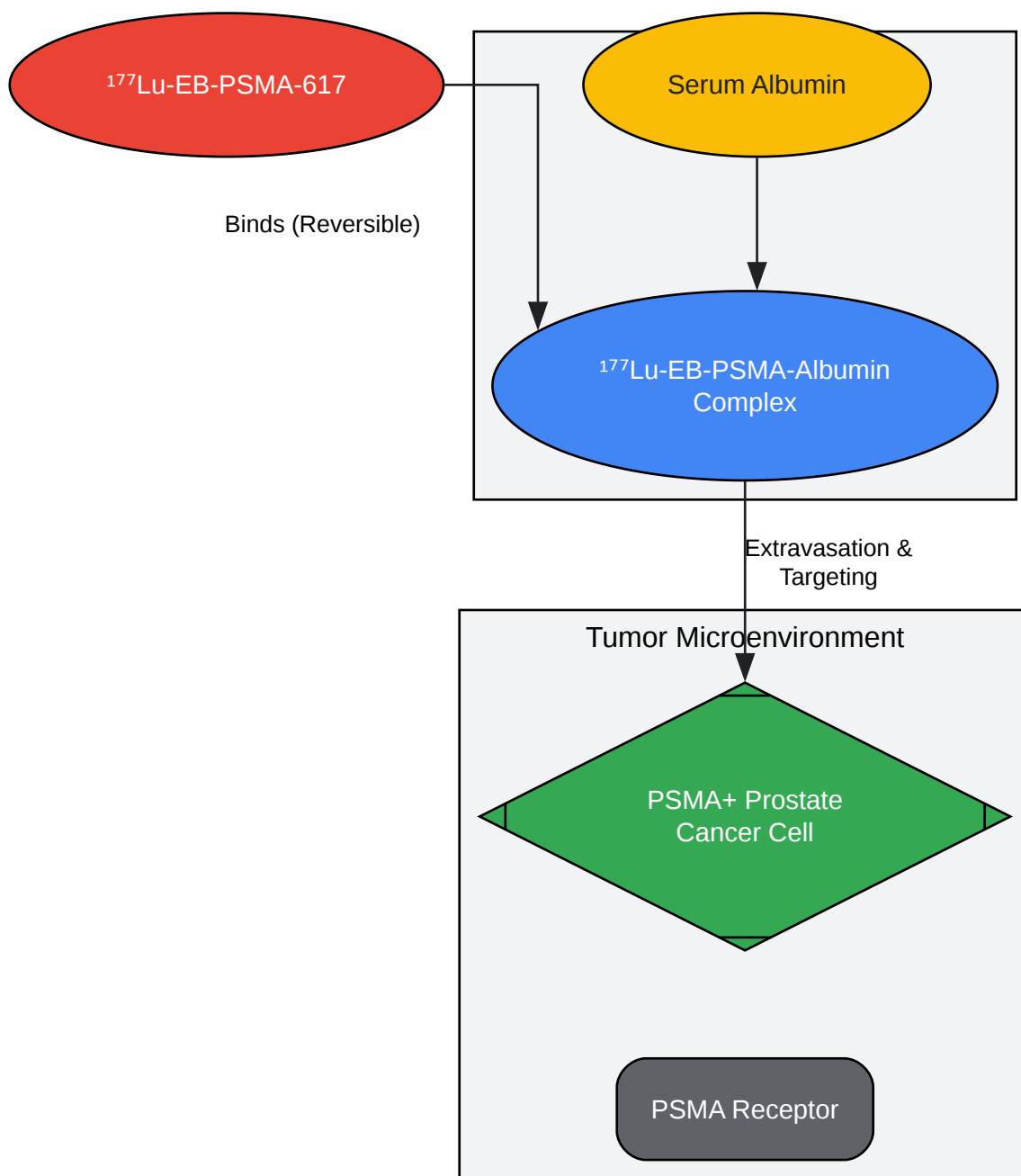
Caption: Overall experimental workflow for preclinical dosimetry of  $^{177}\text{Lu}$ -EB-PSMA-617.



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Caption: Workflow for dosimetry calculation based on the MIRD formalism.





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Caption: Targeting mechanism of  $^{177}\text{Lu}$ -EB-PSMA-617 via albumin binding.

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